2-Bromomaleylacetate
Description
2-Bromomaleylacetate (2-BMA) is a halogenated derivative of maleylacetate, characterized by a bromine atom substituting a hydrogen at the C2 position of the maleylacetate backbone. It is a critical intermediate in microbial degradation pathways, notably identified in the biodegradation of 2,6-dibromo-4-nitrophenol (2,6-DBNP) by Cupriavidus strain CNP-8 . The enzyme HnpC, a 1,2-dioxygenase, catalyzes the ring cleavage of 6-bromohydroxyquinol (6-BHQ) to produce 2-BMA, which is further metabolized in downstream pathways . Its spectral signature (λmax = 243 nm) aligns with maleylacetate derivatives, reflecting its conjugated dienone structure .
Properties
Molecular Formula |
C6H3BrO5-2 |
|---|---|
Molecular Weight |
234.99 g/mol |
IUPAC Name |
(E)-2-bromo-4-oxohex-2-enedioate |
InChI |
InChI=1S/C6H5BrO5/c7-4(6(11)12)1-3(8)2-5(9)10/h1H,2H2,(H,9,10)(H,11,12)/p-2/b4-1+ |
InChI Key |
BUEHDPHFFMWTBP-DAFODLJHSA-L |
Isomeric SMILES |
C(C(=O)/C=C(\C(=O)[O-])/Br)C(=O)[O-] |
Canonical SMILES |
C(C(=O)C=C(C(=O)[O-])Br)C(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds:
- 2-Chloromaleylacetate (2-CMA): Produced via enzymatic cleavage of 6-chlorohydroxyquinol (6-CHQ) by TcpC, a 1,2-dioxygenase homologous to HnpC .
- Maleylacetate (MA): The non-halogenated parent compound, a common metabolite in aromatic compound degradation.
Comparative Analysis:
| Property | 2-Bromomaleylacetate (2-BMA) | 2-Chloromaleylacetate (2-CMA) |
|---|---|---|
| Molecular Formula | C4H3BrO5 | C4H3ClO5 |
| Molecular Weight (g/mol) | 211.97 | 166.52 |
| Halogen | Bromine (Br) | Chlorine (Cl) |
| Enzyme Specificity | HnpC (from Cupriavidus CNP-8) | TcpC (from Cupriavidus spp.) |
| Degradation Substrate | 6-Bromohydroxyquinol (6-BHQ) | 6-Chlorohydroxyquinol (6-CHQ) |
| Spectral λmax | 243 nm | Not reported in evidence |
Key Findings :
- Halogen Impact: Bromine’s larger atomic radius (1.85 Å vs.
- Biodegradation Context: Both 2-BMA and 2-CMA are intermediates in the degradation of brominated and chlorinated phenols, respectively, highlighting the role of halogen-specific enzymes in environmental remediation .
Functional Analogues: Brominated Esters and Derivatives
While structurally distinct from maleylacetates, brominated esters share functional groups that influence reactivity and applications.
Notable Compounds:
- Methyl 2-Bromo-2-(4-bromophenyl)acetate (CAS 60079-77-8): A brominated aromatic ester used in synthetic chemistry, differing from 2-BMA in its aromatic backbone and ester linkage .
- Ethyl 3-Bromo-2-(bromomethyl)propionate: A non-aromatic brominated ester with applications in organic synthesis, emphasizing the versatility of bromine in modifying ester reactivity .
Comparative Properties:
| Compound | Structure | Key Applications |
|---|---|---|
| This compound | Aliphatic, dienone, carboxylate | Biodegradation intermediate |
| Methyl 2-Bromo-2-(4-bromophenyl)acetate | Aromatic, ester | Synthetic chemistry precursor |
| Ethyl 3-Bromo-2-(bromomethyl)propionate | Aliphatic, ester | Cross-linking agent in polymer synthesis |
Insights :
- Reactivity : Brominated esters like methyl 2-bromo-2-(4-bromophenyl)acetate exhibit higher electrophilicity due to aromatic electron-withdrawing groups, whereas 2-BMA’s carboxylate groups favor nucleophilic reactions .
- Environmental Fate : Unlike 2-BMA, which is rapidly metabolized in microbial pathways, brominated aromatic esters may persist in environments due to steric protection from aromatic rings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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